N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a naphthalene ring, an imidazo[1,2-a]pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe final step involves the coupling of the imidazo[1,2-a]pyridine derivative with naphthalene-2-carboxylic acid using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies to understand its interaction with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-phenyl-3-methylimidazo[1,2-a]pyridine
Uniqueness
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that lack this structural feature .
Properties
Molecular Formula |
C26H21N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H21N3O2/c1-17-13-14-29-23(15-17)27-24(19-9-11-22(31-2)12-10-19)25(29)28-26(30)21-8-7-18-5-3-4-6-20(18)16-21/h3-16H,1-2H3,(H,28,30) |
InChI Key |
ITBYBZBYPKUOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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